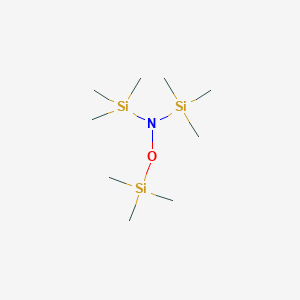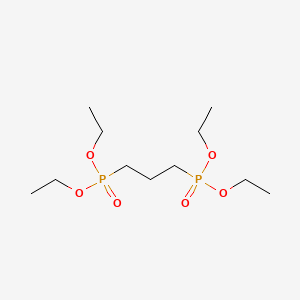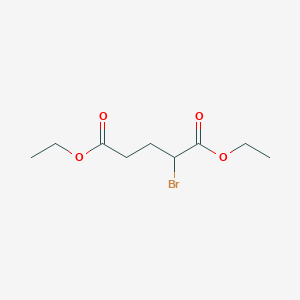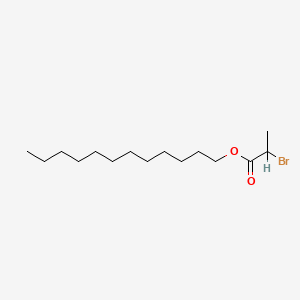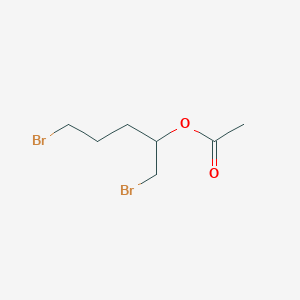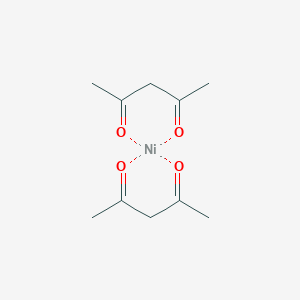
1,1-Difluoro-2-iodoethane
Übersicht
Beschreibung
1,1-Difluoro-2-iodoethane is a chemical compound with the molecular formula C2H3F2I . It has a molecular weight of 191.95 . It is a liquid at room temperature .
Synthesis Analysis
1,1-Difluoroallenes can be synthesized in good yield from commercially available 1,1,1-trifluoro-2-iodoethane . This process involves zinc-promoted 1,2-elimination of 3,3-difluoro-2-iodoallylic acetates .Molecular Structure Analysis
The molecular structure of 1,1-Difluoro-2-iodoethane consists of two carbon atoms, three hydrogen atoms, two fluorine atoms, and one iodine atom . The average mass is 191.947 Da and the monoisotopic mass is 191.924744 Da .Physical And Chemical Properties Analysis
1,1-Difluoro-2-iodoethane is a liquid at room temperature . It has a density of 2.18 . The flash point is between 86.8-87/740mm .Wissenschaftliche Forschungsanwendungen
Structural Dynamics in Photoexcited Molecules
Research on photoexcited 1,2-diiodotetrafluoroethane molecules in the gas phase, which are structurally related to 1,1-difluoro-2-iodoethane, has revealed intricate dynamics following ultraviolet excitation. This excitation leads to the cleavage of one of the carbon-iodine bonds, allowing for the observation of dissociating iodine atoms and coherent vibrations in the resulting radical. Such studies provide insight into molecular behavior under photoexcitation, with potential implications for understanding and manipulating chemical reactions using light (Wilkin et al., 2019).
Catalytic, Diastereoselective Difluorination
The catalytic, diastereoselective difluorination of alkenes, facilitated by nucleophilic fluoride sources and oxidants along with an aryl iodide catalyst, showcases a method for introducing vicinal difluoride products with high diastereoselectivities. This technique, potentially involving compounds like 1,1-difluoro-2-iodoethane, underscores the importance of precise chemical modifications in synthetic chemistry, which is crucial for developing pharmaceuticals and materials with specific properties (Banik, Medley, & Jacobsen, 2016).
Synthesis of 1,1-Difluoroallenes
The synthesis of 1,1-difluoroallenes from 1,1,1-trifluoro-2-iodoethane via zinc-promoted 1,2-elimination demonstrates the utility of 1,1-difluoro-2-iodoethane and its derivatives in creating structurally complex molecules. These compounds have potential applications in organic synthesis and material science, highlighting the versatility of fluorinated molecules in chemical synthesis (Oh, Fuchibe, & Ichikawa, 2011).
Electrophilic Trifluoromethylthiolation Reagents
The development of shelf-stable electrophilic reagents for trifluoromethylthiolation illustrates the broader scope of utilizing iodine-based compounds for introducing fluorinated groups into molecules. Such advancements are particularly relevant in pharmaceuticals and agrochemicals, where fluorinated motifs can significantly impact the biological activity and stability of compounds (Shao et al., 2015).
Palladium-Catalyzed Cross-Coupling
The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters demonstrate the strategic incorporation of trifluoroethyl groups into aromatic compounds. This method, leveraging compounds akin to 1,1-difluoro-2-iodoethane, is a testament to the sophistication achievable in modern synthetic organic chemistry, enabling precise modification of molecular structures for desired properties (Liang et al., 2012).
Safety And Hazards
1,1-Difluoro-2-iodoethane is classified as a warning hazard under the GHS07 pictogram . The hazard statements include H302+H312+H332;H319, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
1,1-difluoro-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F2I/c3-2(4)1-5/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFCTZUYOILUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975209 | |
| Record name | 1,1-Difluoro-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-2-iodoethane | |
CAS RN |
598-39-0 | |
| Record name | Ethane, 1,1-difluoro-2-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Difluoro-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-difluoro-2-iodoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




